REACTION_CXSMILES
|
[CH3:1][C:2]1([S:5]([N:8]2[CH2:11][CH:10]([O:12][Si](CC)(CC)CC)[CH2:9]2)(=[O:7])=[O:6])[CH2:4][CH2:3]1.C(=O)(O)[O-].[Na+]>O1CCCC1.O.C(O)(=O)C>[CH3:1][C:2]1([S:5]([N:8]2[CH2:9][CH:10]([OH:12])[CH2:11]2)(=[O:7])=[O:6])[CH2:4][CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
0.125 g
|
Type
|
reactant
|
Smiles
|
CC1(CC1)S(=O)(=O)N1CC(C1)O[Si](CC)(CC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford product
|
Type
|
CUSTOM
|
Details
|
used without further purification (64 mg, 82%)
|
Name
|
|
Type
|
|
Smiles
|
CC1(CC1)S(=O)(=O)N1CC(C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |